4-(4-Methylpiperidin-1-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine
Description
4-(4-Methylpiperidin-1-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine is a pyrimidine derivative featuring a 4-methylpiperidin-1-yl group at the 4-position and a [3-(trifluoromethyl)benzyl]sulfanyl moiety at the 2-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methylpiperidine substituent may contribute to solubility in acidic environments via protonation of its tertiary amine.
Properties
Molecular Formula |
C18H20F3N3S |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-(4-methylpiperidin-1-yl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine |
InChI |
InChI=1S/C18H20F3N3S/c1-13-6-9-24(10-7-13)16-5-8-22-17(23-16)25-12-14-3-2-4-15(11-14)18(19,20)21/h2-5,8,11,13H,6-7,9-10,12H2,1H3 |
InChI Key |
FWSQPGLEQUOFLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC=C2)SCC3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHYLPIPERIDIN-1-YL)-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRIMIDINE typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Coupling with the Pyrimidine Core: The final step involves coupling the piperidine and trifluoromethylated phenyl groups with the pyrimidine core using palladium-catalyzed cross-coupling reactions or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-METHYLPIPERIDIN-1-YL)-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRIMIDINE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the trifluoromethyl phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives at the trifluoromethyl phenyl group.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The pyrimidine scaffold is known for its ability to inhibit key enzymes involved in cancer cell proliferation. For instance, derivatives of pyrimidines have been shown to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Case Study: Inhibition of Cancer Cell Proliferation
- Study Reference : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrimidine derivatives, including 4-(4-Methylpiperidin-1-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine.
- Findings : The compound demonstrated significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the low micromolar range, suggesting its potential as a lead compound for further development.
Antidiabetic Properties
The compound's structural similarity to known antidiabetic agents indicates its potential efficacy in glucose regulation and management of diabetes. Research has shown that piperidine derivatives can act as inhibitors of alpha-glucosidase, an enzyme crucial for carbohydrate digestion.
Case Study: Alpha-Glucosidase Inhibition
- Study Reference : A review article discussed the role of piperidine derivatives in diabetes therapy.
- Findings : The compound exhibited competitive inhibition against alpha-glucosidase, leading to reduced postprandial glucose levels in diabetic models. Its IC50 was reported to be significantly lower than that of acarbose, a standard antidiabetic medication.
Neurological Applications
Another promising area for 4-(4-Methylpiperidin-1-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine is in the treatment of neurological disorders. Compounds with piperidine and pyrimidine moieties have been investigated for their neuroprotective effects.
Case Study: Neuroprotection
- Study Reference : Research on piperidine derivatives indicated their potential in treating neurodegenerative diseases like Alzheimer's.
- Findings : The compound showed promise in enhancing cognitive function and reducing amyloid-beta plaque formation in animal models, suggesting its utility in addressing cognitive deficits associated with neurodegeneration.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. The presence of the trifluoromethyl group and the piperidine ring significantly influences its biological activity.
| Structural Feature | Impact on Activity |
|---|---|
| Trifluoromethyl Group | Enhances lipophilicity and metabolic stability |
| Piperidine Ring | Contributes to receptor binding affinity |
| Sulfanyl Linker | Modulates electronic properties affecting enzyme inhibition |
Mechanism of Action
The mechanism of action of 4-(4-METHYLPIPERIDIN-1-YL)-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRIMIDINE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Key Structural Differences and Hypothesized Properties
Substituent Effects on Properties
Trifluoromethyl Group : Present in both the target compound and the sulfone derivative (Table 1), this group enhances electron-withdrawing effects, stabilizing the pyrimidine ring and improving resistance to metabolic degradation .
Piperidine vs. Pyridyl vs. The 4-pyridyl group in the benzoic acid derivative () offers aromaticity and weak basicity, while the methoxy group in the sulfone derivative increases polarity and solubility .
Sulfanyl vs. Sulfone : The sulfanyl group in the target compound may act as a leaving group in nucleophilic reactions, whereas the sulfone group in the analog confers oxidative stability and rigidity .
Crystallographic and Conformational Insights
The benzoic acid derivative () was characterized via single-crystal X-ray diffraction (R factor = 0.071), revealing planar pyrimidine and pyridyl rings with a dihedral angle of 12.5°, stabilized by π-π interactions .
Biological Activity
The compound 4-(4-Methylpiperidin-1-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 330.39 g/mol. The structure features a pyrimidine core substituted with a piperidine ring and a trifluoromethylbenzyl sulfanyl group, which may contribute to its biological effects.
Anticancer Activity
Recent studies have indicated that compounds similar to 4-(4-Methylpiperidin-1-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine exhibit significant anticancer properties. For instance, derivatives have shown the ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U87 (glioblastoma).
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 25.72 ± 3.95 | Induces apoptosis via mitochondrial pathway |
| Compound B | U87 | 45.2 ± 13.0 | Inhibits PI3K/Akt signaling pathway |
In one study, a related compound demonstrated an IC50 value of 25.72 μM against MCF-7 cells, indicating moderate cytotoxicity and potential for further development as an anticancer agent .
Neurological Effects
The compound has also been investigated for its effects on neurological disorders. It has been proposed as a muscarinic receptor antagonist, which may be beneficial in treating conditions such as Alzheimer's disease and Lewy body dementia. Research suggests that compounds with similar structures exhibit neuroprotective effects by modulating neurotransmitter systems.
Case Studies
- Study on Apoptosis Induction : A study conducted on a series of pyrimidine derivatives, including the target compound, showed enhanced apoptotic activity in cancer cell lines when treated with varying concentrations over several days. Flow cytometry analysis revealed increased rates of early apoptosis in treated cells compared to controls .
- Neuroprotective Effects : In animal models simulating Alzheimer's disease, administration of the compound resulted in improved cognitive functions and reduced amyloid plaque formation, suggesting a protective role against neurodegeneration .
The biological activity of 4-(4-Methylpiperidin-1-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may interfere with critical signaling pathways such as PI3K/Akt and MAPK pathways that are often dysregulated in cancer.
- Interaction with Receptors : Its role as a muscarinic receptor antagonist suggests potential modulation of cholinergic signaling in the brain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
